
Sodium 2-(methoxycarbonyl)-5-nitrobenzenesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate is an organic compound with a complex structure that includes a methoxycarbonyl group, a nitro group, and a sulfinate group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate typically involves the nitration of methyl benzoate followed by sulfonation and subsequent neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is usually isolated through crystallization or precipitation methods, followed by purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate can undergo oxidation reactions, often resulting in the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro or methoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfinate group can act as a nucleophile in substitution reactions. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparaison Avec Des Composés Similaires
Sodium 2-(methoxycarbonyl)-4-nitrobenzene-1-sulfinate: Similar structure but with the nitro group in a different position.
Sodium 2-(methoxycarbonyl)-5-aminobenzene-1-sulfinate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of a methoxycarbonyl group, a nitro group, and a sulfinate group provides a distinct set of chemical properties that can be leveraged in various scientific and industrial contexts.
Propriétés
Formule moléculaire |
C8H6NNaO6S |
|---|---|
Poids moléculaire |
267.19 g/mol |
Nom IUPAC |
sodium;2-methoxycarbonyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C8H7NO6S.Na/c1-15-8(10)6-3-2-5(9(11)12)4-7(6)16(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
Clé InChI |
HOWIPXCQKHSYJA-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



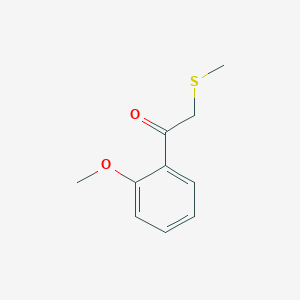
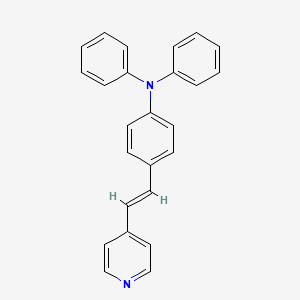
![1-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13646484.png)
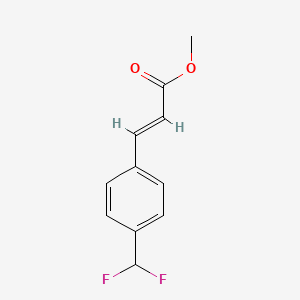
![7-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13646488.png)
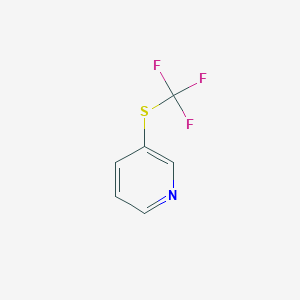
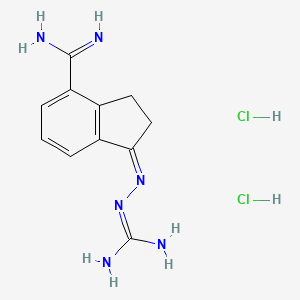
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13646507.png)
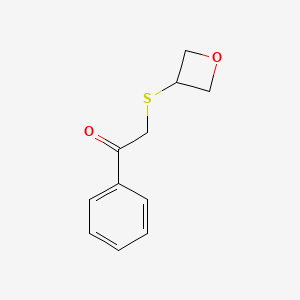
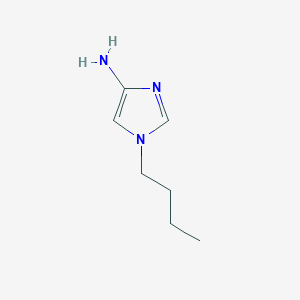
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)
